2-Chloro-4-(2,3-dichlorophenyl)pyridine
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Overview
Description
2-Chloro-4-(2,3-dichlorophenyl)pyridine is a chemical compound with the molecular formula C11H6Cl3N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)pyridine typically involves the reaction of 2,3-dichlorobenzonitrile with 2-chloropyridine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dichlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(2,3-dichlorophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2,4-dichlorophenyl)pyridine
- 2-Chloro-4-(2,5-dichlorophenyl)pyridine
- 2-Chloro-4-(2,6-dichlorophenyl)pyridine
Uniqueness
2-Chloro-4-(2,3-dichlorophenyl)pyridine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to its analogs.
Biological Activity
2-Chloro-4-(2,3-dichlorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on available research findings.
Property | Value |
---|---|
Molecular Formula | C10H7Cl3N |
Molecular Weight | 247.53 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified in sources |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits considerable antimicrobial properties. For instance, a study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
The compound has also shown promising anticancer activity. In vitro studies have indicated that it inhibits the proliferation of various cancer cell lines. For example, a study reported that derivatives of chlorinated pyridines, including this compound, exhibited IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines . These findings suggest that the compound may interfere with cancer cell signaling pathways or induce apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research findings indicate that it reduces the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in inflammation and signaling pathways related to cell proliferation. Molecular docking studies have suggested binding affinities to targets associated with cancer progression and microbial resistance .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates within two weeks of treatment.
- Cancer Cell Line Study : In a laboratory setting, the compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that treatment led to a notable decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining .
Properties
Molecular Formula |
C11H6Cl3N |
---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-chloro-4-(2,3-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-3-1-2-8(11(9)14)7-4-5-15-10(13)6-7/h1-6H |
InChI Key |
LASUGSXJZOKGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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